N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and benzamide moieties in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide typically involves the following steps:
-
Formation of Benzothiazole Core: : The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. For instance, 2-aminothiophenol can react with 3-chloroacetophenone under acidic conditions to form 6-chloro-3-methylbenzothiazole.
-
Formation of the Ylidene Intermediate: : The benzothiazole derivative is then reacted with an appropriate reagent to introduce the ylidene group. This can be achieved by reacting 6-chloro-3-methylbenzothiazole with a suitable aldehyde or ketone in the presence of a base.
-
Coupling with 4-Ethoxybenzamide: : The final step involves coupling the ylidene intermediate with 4-ethoxybenzamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzothiazole moiety. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
-
Reduction: : Reduction reactions can occur at the carbonyl group of the benzamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
-
Substitution: : The chloro group on the benzothiazole ring can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the chloro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the known activities of benzothiazole derivatives.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study cellular processes and pathways.
Material Science: The compound may be explored for its potential use in organic electronics or as a component in functional materials.
Mechanism of Action
The exact mechanism of action of N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Intercalating DNA: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide can be compared with other benzothiazole derivatives such as:
6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of an ethoxy group.
6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide: Similar structure but with a methyl group instead of an ethoxy group.
These compounds share the benzothiazole core but differ in their substituents, which can significantly affect their chemical and biological properties. This compound is unique due to the presence of the ethoxy group, which may influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-3-22-13-7-4-11(5-8-13)16(21)19-17-20(2)14-9-6-12(18)10-15(14)23-17/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVLIEYNTVGQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.